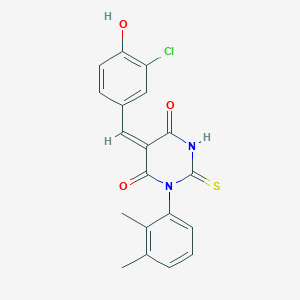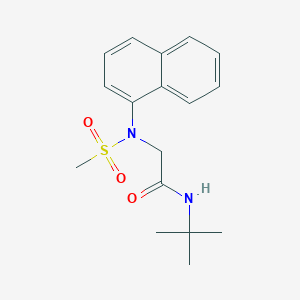
4-benzoyl-1-(4-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Descripción general
Descripción
4-benzoyl-1-(4-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, commonly known as BCPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BCPP is a pyrrole derivative that has shown promising results in various studies, making it a subject of interest for researchers in different fields.
Aplicaciones Científicas De Investigación
Multicomponent Reaction Synthesis
4-Benzoyl-1-(4-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is utilized in the one-pot synthesis of highly functionalized compounds. An example includes the synthesis of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones. This process involves the reaction of enamines with arenesulfonyl isocyanate, producing compounds with dynamic NMR behavior due to restricted rotation around the CN bond (Alizadeh, Rezvanian, & Zhu, 2007).
Reactions with Arylamines
The compound is also involved in reactions with arylamines. For example, the reaction of 5-(4-chlorophenyl)-4-benzoyl-1-(4-hydroxyphenyl)-3-hydroxy-3-pyrrolin-2-one with aromatic amines affords 3-arylamino derivatives. These reactions yield a range of derivatives, demonstrating the compound’s versatility in chemical synthesis (Armisheva, Kornienko, Gein, & Vakhrin, 2011).
Intermediate in Synthesis Processes
This compound acts as an intermediate in various synthesis processes. An example includes its role in the efficient synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, which is a key intermediate for the synthesis of licofelone, an anti-inflammatory drug (Rádl, Stach, Černý, & Klecán, 2009).
Histone Deacetylase Inhibitors
It is also explored in the context of histone deacetylase inhibitors. Forinstance, derivatives of 4-benzoyl-1-(4-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one have been studied for their potential as synthetic histone deacetylase inhibitors. These studies are significant for understanding the compound's role in biological systems and its potential therapeutic applications (Mai et al., 2004).
Structural Characterization
Structural characterization is another significant application, where derivatives of the compound have been analyzed using various techniques like X-ray crystallography, IR, NMR, and mass spectral spectroscopy. These studies aid in understanding the molecular structure and properties of the compound and its derivatives (Okafor, 1980).
Chelating Properties
The compound's derivatives have also been studied for their chelating properties with metal ions like lanthanides. Such studies are crucial for understanding the compound's potential applications in coordination chemistry and materials science (Murhekar & Raut, 2010).
Synthesis of Highly Substituted Pyrroles
Another application is in the synthesis of highly substituted pyrroles, where the compound is used in one-pot multicomponent reactions. Such reactions are notable for their efficiency and the ability to produce complex molecules with potential pharmaceutical applications (Saeidian, Abdoli, & Salimi, 2013).
Propiedades
IUPAC Name |
(4Z)-1-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c24-17-11-13-18(14-12-17)25-20(15-7-3-1-4-8-15)19(22(27)23(25)28)21(26)16-9-5-2-6-10-16/h1-14,20,26H/b21-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQZNAAKDNUXSH-VZCXRCSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-hydroxy-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-acetyl-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3919407.png)
![2-[1-(2-phenylethyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B3919414.png)

![N-benzyl-3-{[(1,4-dioxan-2-ylmethyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3919442.png)

![N-[4-(butyrylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide](/img/structure/B3919446.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-3-piperidinamine](/img/structure/B3919462.png)

![1-(diethylamino)-3-(2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenoxy)-2-propanol](/img/structure/B3919469.png)
![2-({2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B3919473.png)

![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide](/img/structure/B3919479.png)

